4-溴-2-硝基苯肼

描述

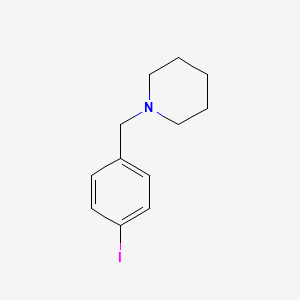

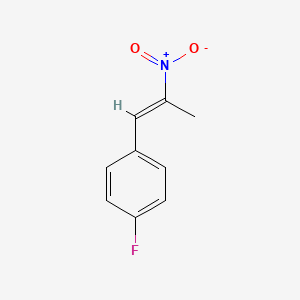

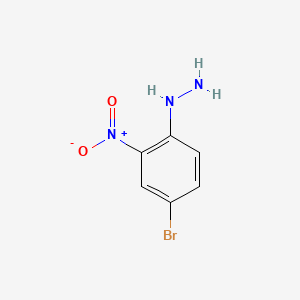

4-Bromo-2-nitrophenylhydrazine is a chemical compound that is part of a broader class of organic compounds known as hydrazines. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to an aromatic ring. In the case of 4-bromo-2-nitrophenylhydrazine, the aromatic ring is further substituted with a bromine atom at the fourth position and a nitro group at the second position. This particular structure makes it a compound of interest for various chemical reactions and studies in molecular chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-bromo-2-nitrophenylhydrazine involves the formation of hydrazine derivatives with specific substituents on the aromatic ring. For instance, the synthesis of N-[3-anthracen-9-yl-1-(4-bromo-phenyl)-allylidene]-N-benzenesulfonohydrazine has been achieved through a series of reactions characterized by spectroscopic techniques such as FT-IR, UV-vis, (1)H-NMR, and (13)C-NMR spectroscopy. The structure was confirmed by single crystal X-ray diffraction studies, indicating a cis-geometry around the azomethine CN double bond .

Molecular Structure Analysis

The molecular structure of these hydrazine derivatives is often elucidated using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine showed specific dihedral angles between the benzene rings, and the presence of intermolecular hydrogen bonds was observed, contributing to the stability of the crystal structure .

Chemical Reactions Analysis

4-Bromo-2-nitrophenylhydrazine and its derivatives can participate in various chemical reactions. One such reaction is the Br/NO2 substitution, where a bromophenyl group can be converted into a nitrophenyl group. This type of reaction expands the utility of the compound in synthetic chemistry, allowing for the creation of new molecules with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. Spectroscopic methods, along with density functional theory (DFT) calculations, provide insights into the electronic properties of the molecules. For instance, the frontier molecular orbital analysis, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can reveal information about the electronic distribution and potential reactivity of the compound . Additionally, the interaction of these compounds with DNA has been studied, suggesting possible intercalation between the planar phenyl rings and DNA base pairs .

科学研究应用

醛和酮的试剂

4-溴-2-硝基苯肼已被研究作为醛和酮的试剂。一项研究探讨了肼和甲基肼与各种氯硝基苯和二硝基苯的反应,产生了溴苯肼等衍生物,这些衍生物被研究作为试剂(Maaskant,1937)。

合成药理活性化合物

4-溴-2-硝基苯肼在合成药理活性化合物中发挥作用。一项研究证明了其在微波辅助下的有效合成方案中的应用,用于制备瞬时受体电位通道的抑制剂(Obermayer et al., 2011)。

在合成有机化学中的作用

这种化合物在合成有机化学中具有重要意义。研究替代N-α-溴芳基亚亚甲基-N'-o-硝基苯肼,经三乙胺处理后,形成了1-芳酰氧基苯并三唑,展示了其在合成途径中的实用性(Barnish & Gibson, 1968)。

苯并噻嗪的合成

4-溴-2-硝基苯肼用于苯并噻嗪的合成,苯并噻嗪具有广泛的药理活性,包括抗癌作用。合成涉及与苯硫醇和o-卤硝基苯的缩合(Sharma et al., 2002)。

热分析中的动力学研究

它已被用于热分析中的放热分解动力学研究,特别是在差示扫描量热法中,以确定各种反应的活化参数(Musuc et al., 2007)。

复杂合成中的荧光性质

4-溴-2-硝基苯肼还参与合成具有显着荧光性质的化合物。一项关于双核Zn(II)配合物的水热合成研究突出了这些性质,表明其在开发荧光材料方面的潜力(Ji Chang–you,2012)。

分析化学中的衍生物化

它用于分析化学的衍生物化方法,例如在制药配方中醛的测定中,展示了其在确保药品安全和质量方面的实用性(Luo等,2018)。

电化学传感应用

最近的研究包括其在电化学传感器中的应用,例如开发用于环境监测的4-NPHyd(4-硝基苯肼)传感器(Alam et al., 2021)。

安全和危害

This chemical is considered hazardous and may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact, rinse cautiously with water for several minutes and seek medical advice if irritation persists .

属性

IUPAC Name |

(4-bromo-2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMLHCYLAJHQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420678 | |

| Record name | 4-Bromo-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitrophenylhydrazine | |

CAS RN |

59488-34-5 | |

| Record name | 4-Bromo-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)